molecular formula C17H15N5O B2817046 2-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]pyridine CAS No. 1797043-96-9

2-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]pyridine

Cat. No. B2817046
CAS RN: 1797043-96-9
M. Wt: 305.341
InChI Key: QIQAMDAEFKTACU-UHFFFAOYSA-N
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Description

The compound “2-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]pyridine” is a complex organic molecule. It contains a pyridine ring, an azetidine ring, and a 1,2,3-triazole ring, all of which are common structures in medicinal chemistry .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a pyridine ring, an azetidine ring, and a 1,2,3-triazole ring. The triazole ring is attached to the phenyl group .

Scientific Research Applications

Antimicrobial Activity and Synthesis

Fused heterocyclic triazoles, including those with pyridine and azetidine moieties, have been extensively explored for their biological properties, including antimicrobial activities. For instance, the synthesis of new triazolo[4,3-a]pyridines via oxidative cyclization has demonstrated potent antimicrobial agents, emphasizing the role of iodine(III)-mediated oxidative approaches in accessing new compounds with significant biological activity (Prakash et al., 2011).

Catalysis and Luminescence

Compounds incorporating pyridine and triazole rings have found applications in catalysis and as luminescent materials. Research into cationic Ir(III) complexes featuring azole-type ancillary ligands, including pyridine-azole moieties, has shed light on their photophysical, electrochemical, and charge-transporting properties. These studies demonstrate the potential of such complexes in applications ranging from OLEDs to photovoltaic devices, with specific modifications to the ligand structure enabling fine-tuning of the emission properties and quantum yields (Huang et al., 2016).

Structural and Stability Comparisons

The structural motifs and stability of complexes derived from pyridyl-triazole ligands have been compared, revealing insights into their chemical and physical properties. Such studies not only contribute to a deeper understanding of the molecular architecture but also to the development of more efficient and stable compounds for various applications, including as ligands in coordination chemistry and catalysis (Lo et al., 2015).

Future Directions

The future research directions for this compound could involve further exploration of its potential uses in medicinal chemistry, given the presence of the 1,2,3-triazole ring, which is a common feature in many pharmaceuticals . Further studies could also explore its synthesis and physical and chemical properties in more detail.

properties

IUPAC Name

[3-(4-phenyltriazol-1-yl)azetidin-1-yl]-pyridin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5O/c23-17(15-8-4-5-9-18-15)21-10-14(11-21)22-12-16(19-20-22)13-6-2-1-3-7-13/h1-9,12,14H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIQAMDAEFKTACU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=CC=N2)N3C=C(N=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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